S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate
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Overview
Description
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is an organic compound that features a thioether linkage and a carbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate typically involves the reaction of 4-methylthiophenol with 2-chloroethyl dimethylcarbamothioate. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamothioate group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate involves its interaction with specific molecular targets. The thioether and carbamothioate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamate
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioamide
- S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioester
Uniqueness
S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thioether and carbamothioate groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
62988-35-6 |
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Molecular Formula |
C12H17NOS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
S-[2-(4-methylphenyl)sulfanylethyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS2/c1-10-4-6-11(7-5-10)15-8-9-16-12(14)13(2)3/h4-7H,8-9H2,1-3H3 |
InChI Key |
MKJXZUSPPDRVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCSC(=O)N(C)C |
Origin of Product |
United States |
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